2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, a sulfamoyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and pyridine rings, followed by the introduction of the sulfamoyl and acetamide groups. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, which could contribute to the stability of the molecule. The sulfamoyl and acetamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar sulfamoyl and acetamide groups. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of intermolecular forces .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study highlighted the synthesis of pyrazole-acetamide derivatives and their coordination complexes, investigating their antioxidant activities. The research focused on the effect of hydrogen bonding on the self-assembly process, revealing significant antioxidant properties of both the ligands and their complexes. This study provides insight into the potential of pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).
Novel Heterocyclic Compounds
Another research effort involved the treatment of 2-cyano-N-(2-pyridyl)acetamide with various agents to produce aminopyrazoles and their derivatives. This work sheds light on the synthesis routes to novel pyrazolo[3,4-d]-1,2,3-triazine, pyrazolo[3,4-d]pyrimidin-4-one derivatives, and other pyrazole-based compounds. The findings indicate the versatility of pyrazole-acetamide derivatives in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Dawood et al., 2008).
Antitumor Activity
Research into novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a pyrazole moiety has shown significant antitumor activity. This study demonstrates the potential of these compounds as anticancer agents, with some derivatives outperforming the reference drug doxorubicin in efficacy. The synthesis and evaluation of these compounds underscore their promise in cancer therapy (Alqasoumi et al., 2009).
Antiproliferative Activity
Another significant study focused on the design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for their in vitro cytotoxic activity. This research identifies compounds with appreciable cancer cell growth inhibition, contributing valuable insights to the development of anticancer agents (Al-Sanea et al., 2020).
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
2-[4-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-11-14(9-21-23)18-13(3-2-8-20-18)10-22-28(25,26)16-6-4-15(5-7-16)27-12-17(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPWONDGNNVIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide |
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